chemical structure and properties of 4-(1-Bromoethyl)-6-chloropyrimidine
chemical structure and properties of 4-(1-Bromoethyl)-6-chloropyrimidine
An In-depth Technical Guide to 4-(1-Bromoethyl)-6-chloropyrimidine: Structure, Properties, and Synthetic Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(1-Bromoethyl)-6-chloropyrimidine, a key heterocyclic intermediate in synthetic organic chemistry. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutically active agents.[1][2] This document delves into the molecule's chemical structure, physicochemical properties, reactivity, and its applications as a versatile building block, particularly in the synthesis of pharmaceutical compounds. A detailed, illustrative synthetic protocol is provided, alongside essential safety and handling information to guide researchers and drug development professionals in its effective and safe utilization.
Chemical Identity and Physicochemical Properties
4-(1-Bromoethyl)-6-chloropyrimidine, identified by the CAS Number 188416-33-3, is a disubstituted pyrimidine ring bearing two key reactive handles: a chloro substituent on the aromatic ring and a bromo substituent on the ethyl side chain.[3][4] These features make it a valuable precursor for introducing the pyrimidine motif into more complex molecular architectures. Its identity as a known impurity of the antifungal drug Fluconazole underscores its relevance in pharmaceutical manufacturing and quality control.[5]
The fundamental properties of this compound are summarized in the table below, derived from computational data.[5]
| Property | Value | Source |
| CAS Number | 188416-33-3 | [3] |
| Molecular Formula | C₆H₆BrClN₂ | [5] |
| Molecular Weight | 221.48 g/mol | [5] |
| IUPAC Name | 4-(1-bromoethyl)-6-chloropyrimidine | [5] |
| SMILES | CC(C1=CC(=NC=N1)Cl)Br | [5] |
| InChIKey | KSXLAAMIXVHNJJ-UHFFFAOYSA-N | [5] |
| XLogP3 | 2.2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
Structural Elucidation: A Representative Spectroscopic Workflow
Confirming the identity and purity of 4-(1-Bromoethyl)-6-chloropyrimidine after synthesis or before use is critical. While specific spectra for this exact compound are not publicly available, a standard analytical workflow would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale for Analytical Choices:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the connectivity and chemical environment of each atom.
-
Mass Spectrometry (MS): Determines the molecular weight and isotopic distribution, confirming the elemental composition. The presence of both chlorine and bromine, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), makes MS a particularly powerful tool for verification.
Expected Spectroscopic Signatures:
-
¹H NMR: One would anticipate signals corresponding to the pyrimidine ring protons, the methine (CH) proton adjacent to the bromine, and the methyl (CH₃) protons. The methine proton would likely appear as a quartet, coupled to the methyl protons, while the methyl protons would appear as a doublet. The chemical shifts of the pyrimidine protons would be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.
-
¹³C NMR: The spectrum would show six distinct carbon signals: two for the pyrimidine ring carbons attached to protons, two for the quaternary carbons (one attached to Cl, one at the ring junction), one for the methine carbon (shifted downfield by the attached bromine), and one for the terminal methyl group.
-
Mass Spectrometry (EI or ESI): The mass spectrum would exhibit a complex molecular ion cluster due to the isotopes of bromine and chlorine. The most abundant peaks would correspond to the combinations of ⁷⁹Br/³⁵Cl, ⁸¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, and ⁸¹Br/³⁷Cl, providing a definitive fingerprint for the compound's elemental formula.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of 4-(1-Bromoethyl)-6-chloropyrimidine stems from its two distinct electrophilic sites.
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The 1-Bromoethyl Group: The carbon atom attached to the bromine is highly susceptible to nucleophilic substitution (Sₙ1 or Sₙ2). This allows for the straightforward introduction of a wide range of functional groups, such as amines, alcohols, thiols, and azides, by reaction with appropriate nucleophiles. This site serves as the primary handle for chain extension and elaboration.
-
The 6-Chloro Substituent: The chlorine atom on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SₙAr). While less reactive than the bromoethyl group, it can be displaced by strong nucleophiles, often requiring elevated temperatures. Studies on related halopyrimidines have shown that bromopyrimidines are generally more reactive in aminolysis reactions than their chloro counterparts, but both serve as effective leaving groups for introducing diversity around the pyrimidine core.[6]
This differential reactivity allows for a selective, stepwise functionalization of the molecule, which is a cornerstone of efficient synthetic design. A common strategy involves first reacting a nucleophile at the more labile bromoethyl position, followed by a second, often more forcing, substitution at the chloropyrimidine position.
Illustrative Synthesis: Radical Bromination of 4-Ethyl-6-chloropyrimidine
A logical and field-proven method for preparing 4-(1-Bromoethyl)-6-chloropyrimidine is through the selective radical bromination of the corresponding ethyl precursor at the benzylic-like position. This approach is favored for its regioselectivity, as the position adjacent to the aromatic pyrimidine ring is activated for radical formation.
Caption: Figure 1: Proposed Synthesis Workflow
Experimental Protocol
Objective: To synthesize 4-(1-Bromoethyl)-6-chloropyrimidine via free-radical bromination.
Materials:
-
4-Ethyl-6-chloropyrimidine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.05 equivalents)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup (Self-Validation Point 1: Inert Environment): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-ethyl-6-chloropyrimidine and anhydrous carbon tetrachloride. The use of a dried apparatus under an inert atmosphere is crucial to prevent quenching of the radical reaction by atmospheric moisture or oxygen.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator, AIBN, to the flask. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. AIBN is a reliable thermal initiator that decomposes at a predictable rate to generate radicals.
-
Initiation and Propagation: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The heat initiates the decomposition of AIBN, starting the radical chain reaction. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to track the consumption of the starting material.
-
Reaction Quench (Self-Validation Point 2: Neutralization): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide by-product. The filtrate is then transferred to a separatory funnel.
-
Aqueous Work-up: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining Br₂), and finally with brine. These washing steps are essential for removing impurities and ensuring the stability of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation Point 3: Purity Assessment): Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient. The fractions are analyzed by TLC to isolate the pure 4-(1-Bromoethyl)-6-chloropyrimidine. The final product should be a stable oil or solid.
Safety, Handling, and Storage
As a halogenated heterocyclic compound and a potential alkylating agent, 4-(1-Bromoethyl)-6-chloropyrimidine must be handled with care. While a specific safety data sheet (SDS) is not widely available, data from the closely related compound 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine provides a strong basis for hazard assessment.[7][8][9]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[8][10]
-
First Aid:
-
Skin Contact: May cause skin irritation. Wash off immediately with soap and plenty of water.[7][8]
-
Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][10]
-
Inhalation: May cause respiratory irritation. Move the person into fresh air.[7][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[12][13] The compound may be moisture-sensitive.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through a licensed professional waste disposal service.[7]
Conclusion
4-(1-Bromoethyl)-6-chloropyrimidine is a high-value intermediate for chemical synthesis, offering dual reactive sites for controlled, stepwise molecular elaboration. Its structure is particularly relevant to the pharmaceutical industry, where the pyrimidine core is a frequent constituent of kinase inhibitors and other therapeutic agents. Understanding its chemical properties, reactivity, and proper handling is paramount for its successful application in research and development. The synthetic and analytical methodologies outlined in this guide provide a robust framework for scientists working with this versatile building block.
References
-
Capot Chemical. (2010, April 8). MSDS of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22323340, 4-(1-Bromoethyl)-6-chloropyrimidine. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10911633, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Retrieved from: [Link]
-
BuyersGuideChem. (n.d.). 4-(1-Bromoethyl)-6-chloropyrimidine | 188416-33-3. Retrieved from: [Link]
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2728.
- Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 568-572.
-
Pharmaffiliates. (n.d.). CAS No : 188416-28-6 | Chemical Name : 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Retrieved from: [Link]
- Hou, S., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
- Osipyan, V. A., & Romanova, O. A. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
- Hou, S., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
-
BuyersGuideChem. (n.d.). 4-(1-Bromoethyl)-6-chloropyrimidine. Retrieved from: [Link]
-
European Chemicals Agency (ECHA). (n.d.). Overview - 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Retrieved from: [Link]
- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. anaxlab.com [anaxlab.com]
- 5. 4-(1-Bromoethyl)-6-chloropyrimidine | C6H6BrClN2 | CID 22323340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. 188416-28-6|4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 13. chemscene.com [chemscene.com]
